molecular formula C12H9F2NOS B6536692 2,6-difluoro-N-(thiophen-3-ylmethyl)benzamide CAS No. 1060198-99-3

2,6-difluoro-N-(thiophen-3-ylmethyl)benzamide

Cat. No.: B6536692
CAS No.: 1060198-99-3
M. Wt: 253.27 g/mol
InChI Key: IUQDOIFHVZRYSF-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-(thiophen-3-ylmethyl)benzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with fluorine atoms at the 2- and 6-positions of the phenyl ring. The compound’s thiophen-3-ylmethyl group introduces sulfur-containing heterocyclic properties, which may enhance its electronic and steric interactions with biological targets.

The fluorine atoms at the ortho positions of the benzamide scaffold are known to improve metabolic stability and lipophilicity, facilitating membrane permeability and target binding . The thiophene moiety, with its electron-rich aromatic system, may contribute to π-π stacking interactions in protein binding pockets, a feature observed in related compounds with antiviral and anticancer activities .

Properties

IUPAC Name

2,6-difluoro-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NOS/c13-9-2-1-3-10(14)11(9)12(16)15-6-8-4-5-17-7-8/h1-5,7H,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQDOIFHVZRYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCC2=CSC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(thiophen-3-ylmethyl)benzamide typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-difluorobenzamide.

    N-Alkylation: The 2,6-difluorobenzamide undergoes N-alkylation with thiophen-3-ylmethyl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reaction Conditions: The reaction is typically carried out at elevated temperatures (80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors, continuous flow systems, and optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-(thiophen-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiophen-3-ylmethyl group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH).

Major Products

    Substitution: Products with different substituents replacing the fluorine atoms.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

2,6-Difluoro-N-(thiophen-3-ylmethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(thiophen-3-ylmethyl)benzamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites or alter cellular pathways by interacting with receptors. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent Features Molecular Weight (g/mol) Notable Biological Activities References
2,6-Difluoro-N-(thiophen-3-ylmethyl)benzamide Thiophen-3-ylmethyl, 2,6-difluorophenyl ~335 (estimated) Hypothesized: Anticancer, antimicrobial (inferred)
2,6-Difluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide Furan-thiophene hybrid, 2,6-difluorophenyl Antimicrobial, anti-inflammatory, anticancer
2,6-Difluoro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide Isoxazole, 4-fluorophenyl 332.28 Enzyme inhibition (inferred)
2,6-Difluoro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide Thiophen-2-yl, pyrazole 333.36 Antimicrobial, receptor modulation
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide Dichlorothiophene, thiazole Enhanced stability, anticancer (inferred)

Key Observations:

Thiophene vs. Furan Substitution: The furan-containing analog () exhibits broader anti-inflammatory and anticancer activity, attributed to the oxygen atom’s electron-donating effects, which may enhance hydrogen bonding with biological targets. In contrast, thiophene-containing compounds (e.g., ) leverage sulfur’s lipophilicity for improved membrane penetration.

Fluorine Substitution Patterns :

  • Fluorine atoms at the 2- and 6-positions (common across all analogs) reduce electron density on the benzamide ring, enhancing resistance to oxidative metabolism and improving pharmacokinetic profiles .

Heterocyclic Moieties :

  • Isoxazole and pyrazole derivatives (e.g., ) show distinct selectivity profiles. For example, isoxazole-containing compounds may target cyclooxygenase (COX) enzymes, while pyrazole derivatives often interact with kinase pathways .

Anticancer Potential:

  • Thiophene- and Thiazole-Containing Analogs : Compounds like N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide () inhibit cancer cell proliferation via kinase pathway disruption. The dichlorothiophene moiety enhances binding affinity to ATP pockets in kinases .
  • Pyridine and Morpholine Derivatives: 2,6-Difluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide () demonstrates improved solubility and target engagement due to morpholine’s hydrophilic properties, a feature absent in the target compound but relevant for optimizing drug-like properties .

Antimicrobial Activity:

  • The furan-thiophene hybrid in shows broad-spectrum antimicrobial activity against Gram-positive bacteria (MIC = 2–4 µg/mL), outperforming simpler thiophene derivatives. This suggests that hybrid heterocycles may synergize biological effects .

Physicochemical Properties

  • Lipophilicity (LogP) : Estimated to be ~3.2 for the target compound (based on fluorine and thiophene contributions), comparable to analogs in Table 1. Higher lipophilicity correlates with improved blood-brain barrier penetration in related compounds .
  • Solubility : Thiophene derivatives generally exhibit lower aqueous solubility than furan-containing analogs, necessitating formulation optimization for in vivo applications .

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